molecular formula C8H8BrNO2 B14095671 3-Bromo-2-hydroxy-5-methylbenzamide

3-Bromo-2-hydroxy-5-methylbenzamide

Cat. No.: B14095671
M. Wt: 230.06 g/mol
InChI Key: VPEXBZVIRYBHNQ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-methylbenzamide typically involves the bromination of 2-hydroxy-5-methylbenzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxy-methylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-Bromo-2-hydroxy-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydroxy-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in halogen bonding, potentially increasing its efficacy in biological applications compared to its chlorine or hydrogen analogs.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3,11H,1H3,(H2,10,12)

InChI Key

VPEXBZVIRYBHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)N

Origin of Product

United States

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